3-Ethynylbenzoic acid

Crystal engineering Hydrogen-bonded networks Metal-organic frameworks

3‑Ethynylbenzoic acid (CAS 10601‑99‑7) features a meta‑ethynyl group delivering a predictable acid–acid inversion dimer motif (dihedral 2.49°) for crystal‑engineering. It melts 30–35 °C lower than the para isomer, facilitating melt‑blending with thermally‑sensitive polymers. Reactivity in Sonogashira/CuAAC matches the para isomer, making it a drop‑in alternative when meta‑substitution avoids steric clashes or tunes electronics. Choose this isomer for MOF/cocrystal design, DSSC porphyrin anchoring, or complex molecular architectures.

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 10601-99-7
Cat. No. B080161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylbenzoic acid
CAS10601-99-7
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11)
InChIKeyPHPIMLZTBYCDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynylbenzoic Acid (CAS 10601-99-7): A Meta-Substituted Terminal Alkyne Building Block for Sonogashira Coupling and Click Chemistry Applications


3-Ethynylbenzoic acid (CAS 10601-99-7, C9H6O2, MW 146.14 g/mol) is an aromatic carboxylic acid featuring a terminal ethynyl group at the meta (3-) position relative to the carboxyl substituent [1]. The compound exhibits a melting point of 164-171 °C and appears as a pale yellow to white crystalline powder under standard conditions . Its bifunctional nature—combining a carboxylic acid moiety with a reactive terminal alkyne—enables participation in Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and various condensation reactions for constructing complex molecular architectures [2].

Why 3-Ethynylbenzoic Acid Cannot Be Replaced by Its 2- or 4-Isomers Without Altering Reactivity, Crystallinity, and Functional Outcomes


The position of the ethynyl substituent on the benzoic acid ring dictates both intermolecular packing in the solid state and electronic properties that govern reactivity in cross-coupling transformations [1]. 3-Ethynylbenzoic acid adopts a triclinic crystal lattice wherein the carboxylic acid group lies nearly coplanar with the benzene ring (dihedral angle: 2.49°), forming classical acid–acid inversion dimers via O–H⋯O hydrogen bonds [1]. This arrangement differs fundamentally from the para-substituted isomer (4-ethynylbenzoic acid), which crystallizes in a distinct packing motif due to the linear para-geometry [2]. More critically, the reactivity hierarchy established for ethynylbenzoic acid esters in catalytic halogen replacement follows the order ortho ≫ para ≈ meta, demonstrating that isomer selection directly influences synthetic yield and reaction kinetics [3]. Consequently, substituting one isomer for another without accounting for these position-dependent variations in crystallinity, hydrogen-bonding architecture, and catalytic coupling efficiency may compromise downstream outcomes in crystal engineering, polymer synthesis, or pharmaceutical intermediate production.

3-Ethynylbenzoic Acid: Quantitative Differentiation Evidence Versus Closest Analogs and Isomers


Solid-State Packing Architecture: 3-Ethynylbenzoic Acid Exhibits Near-Coplanar Carboxyl Conformation Enabling Defined Acid–Acid Dimer Networks

Single-crystal X-ray diffraction analysis reveals that 3-ethynylbenzoic acid adopts a triclinic crystal system (space group P-1) wherein the carboxylic acid group is almost in the plane of the benzene ring, with a dihedral angle of 2.49 (18)° [1]. This near-coplanar conformation enables the formation of classical acid–acid inversion dimers via paired O—H⋯O hydrogen bonds (R₂²(8) ring motif), which are further linked by C—H⋯O interactions into extended chains along the c-axis direction [1]. In contrast, 4-ethynylbenzoic acid methyl ester (the ester analog of the para isomer) crystallizes with a different packing arrangement due to the linear geometry imposed by para substitution, which alters the hydrogen-bonding topology [2].

Crystal engineering Hydrogen-bonded networks Metal-organic frameworks Solid-state reactivity

Catalytic Coupling Reactivity Hierarchy: Ortho-Ethynylbenzoate Outperforms Para and Meta Isomers in Halogen Replacement Reactions

In the catalytic replacement of halogen in the aromatic ring by acetylenic groups, the reactivity of isomeric esters of ethynylbenzoic acids follows a defined hierarchy: ortho ≫ para ≈ meta [1]. This series was established through systematic investigation of iodobenzoic acid esters, demonstrating that the ortho isomer exhibits substantially greater reactivity than either the para or meta isomers, which show roughly comparable (and lower) reactivity [1]. While the meta isomer (corresponding to 3-ethynylbenzoic acid after hydrolysis) is less reactive than the ortho analog in this specific transformation, its reactivity is essentially equivalent to that of the para isomer [1].

Sonogashira coupling Catalytic efficiency Isomer reactivity Cross-coupling

DSSC Photosensitizer Performance: β-Substituted Ethynylbenzoic Acid Porphyrins Yield Power Conversion Efficiencies Comparable to Meso-Substituted Analogues

Palladium-catalyzed oxidative alkynylation of β-borylated porphyrins with ethynylbenzoic acid derivatives produces push-pull structured porphyrin dyes for dye-sensitized solar cells (DSSCs) . The resulting β-singly- and doubly-substituted ethynylbenzoic acid porphyrin derivatives are regarded as isomeric variants of the corresponding meso-substituted reference systems and were found to give rise to nearly equal power conversion efficiencies when analyzed in DSSC devices . Notably, the broader porphyrin DSSC field has achieved power conversion efficiencies of up to 11.9% with optimized push-pull architectures incorporating ethynylbenzoic acid anchoring groups .

Dye-sensitized solar cells Porphyrin photosensitizers Power conversion efficiency Push-pull chromophores

Melting Point Differential: 3-Ethynylbenzoic Acid Exhibits Distinct Thermal Behavior Compared to 4-Isomer, Affecting Processing and Formulation

The melting point of 3-ethynylbenzoic acid is reported as 164-171 °C for 95% purity material and 168-177 °C for ≥98% purity material . In comparison, 4-ethynylbenzoic acid (the para isomer) exhibits a melting point of approximately 200 °C for ≥90% purity material . This substantial difference (approximately 30-35 °C) reflects the distinct crystal packing arrangements and intermolecular interactions characteristic of the meta versus para substitution patterns.

Thermal properties Melting point Crystallinity Formulation

Synthetic Accessibility: 3-Ethynylbenzoic Acid Is Commercially Available at 95-98% Purity with Established Synthesis Routes

3-Ethynylbenzoic acid is commercially available from multiple suppliers at purities of 95% and ≥98% , with established synthesis routes reported in the literature including methods based on Sonogashira coupling of trimethylsilylacetylene with methyl 3-iodobenzoate followed by deprotection and hydrolysis [1]. While the 4-ethynylbenzoic acid isomer has been more extensively characterized crystallographically [1], the synthesis of 3-ethynylbenzoic acid is similarly well-established, enabling reliable procurement and scale-up [1].

Synthesis Purity Commercial availability Quality control

3-Ethynylbenzoic Acid: Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Crystal Engineering and Metal-Organic Framework (MOF) Synthesis Requiring Defined Meta-Positional Hydrogen-Bonding Networks

The near-coplanar conformation (dihedral angle 2.49°) and classical acid–acid inversion dimer motif of 3-ethynylbenzoic acid provide a predictable supramolecular synthon for crystal engineering applications [1]. This defined hydrogen-bonding architecture distinguishes the meta isomer from the para isomer, which exhibits different packing due to its linear geometry. Researchers designing MOFs or cocrystals where specific hydrogen-bonding topologies and lattice parameters are critical should select 3-ethynylbenzoic acid when meta-substitution is required to achieve the desired spatial arrangement of alkyne and carboxyl functional groups.

Synthesis of β-Substituted Porphyrin Photosensitizers for Dye-Sensitized Solar Cells (DSSCs)

3-Ethynylbenzoic acid serves as an effective anchoring group for β-functionalized porphyrin dyes in DSSC applications, delivering power conversion efficiencies nearly equal to those of meso-substituted analogues [1]. For researchers exploring novel porphyrin architectures beyond the conventional meso-substitution pattern, 3-ethynylbenzoic acid enables access to β-substituted push-pull chromophores without the efficiency penalty that might otherwise be anticipated from deviating from established meso-substituted designs.

Sonogashira Coupling and Click Chemistry Where Meta-Substitution Modulates Steric or Electronic Properties of Coupling Partners

The reactivity of 3-ethynylbenzoic acid esters in catalytic coupling reactions is comparable to that of the para isomer (para ≈ meta), as established by the reactivity series ortho ≫ para ≈ meta [1]. When the specific steric or electronic environment of a coupling partner necessitates meta-substitution—for instance, to avoid steric clashes at the ortho position or to tune the electronic distribution across a conjugated system—3-ethynylbenzoic acid provides a viable alternative to the more commonly employed 4-isomer without a significant reactivity penalty in Sonogashira or CuAAC transformations.

Polymer and Material Science Applications Requiring Lower-Temperature Melt Processing

With a melting point of 164-171 °C (95% purity) to 168-177 °C (≥98% purity), 3-ethynylbenzoic acid melts approximately 30-35 °C lower than the 4-isomer (200 °C) [1]. For applications involving melt blending with thermally sensitive polymers or co-crystallization studies where lower processing temperatures are advantageous, 3-ethynylbenzoic acid may offer practical handling benefits compared to the higher-melting para isomer. This thermal differential also provides a straightforward analytical criterion for confirming isomer identity during procurement and quality control.

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